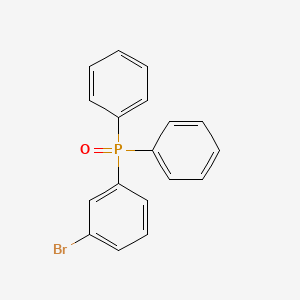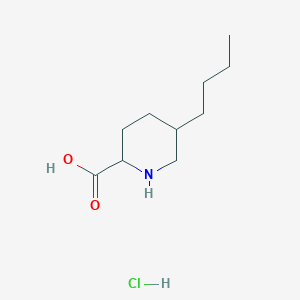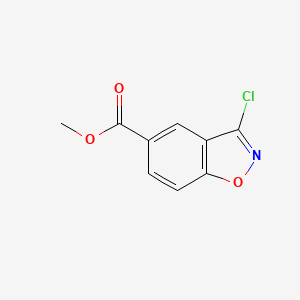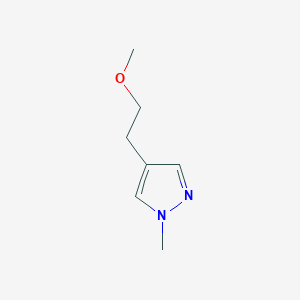
4-(2-methoxyethyl)-1-methyl-1H-pyrazole
Übersicht
Beschreibung
4-(2-Methoxyethyl)phenol is a chemical compound with the molecular formula C9H12O2 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of 4-(2-methoxyethyl)phenol can be accomplished through a method involving bromination of 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, followed by a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone. This compound is then reduced in a single step with at least two equivalents of hydrogen per equivalent of alpha-methoxy-4-hydroxyacetophenone in the presence of a hydrogenation catalyst to directly produce 4-(2′-methoxyethyl)phenol . Another synthesis method involves KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .Wissenschaftliche Forschungsanwendungen
Chemistry and Synthetic Applications
Pyrazoles, including 4-(2-methoxyethyl)-1-methyl-1H-pyrazole, are a significant class in the realm of heterocyclic compounds due to their structural diversity and wide range of applications in chemical synthesis. These compounds serve as key intermediates in the construction of various heterocyclic structures, demonstrating their utility in organic synthesis. The reactivity of pyrazoles makes them valuable building blocks for the synthesis of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. Their unique reactivity offers mild reaction conditions for generating diverse compounds from a wide range of precursors, including amines, phenols, and malononitriles (Gomaa & Ali, 2020).
Medicinal Chemistry
In the field of medicinal chemistry, pyrazole derivatives, including those with a methoxyethyl substitution, have shown a broad spectrum of biological activities. These compounds are recognized for their potency as medicinal scaffolds, exhibiting a wide range of biological activities. The synthesis and medicinal significance of methyl-substituted pyrazoles have been extensively reviewed, highlighting their potential in generating new therapeutic leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Biological and Pharmacological Properties
Pyrazole derivatives, including 4-(2-methoxyethyl)-1-methyl-1H-pyrazole, have been explored for various pharmacological properties. These compounds have been found to exhibit significant anticancer activities, showcasing the importance of pyrazoline derivatives in the development of new anticancer agents. The research on pyrazoline derivatives' biological activity highlights their potential in multifunctional applications, with numerous studies focusing on their anticancer properties (Ray et al., 2022).
Safety and Hazards
4-(2-Methoxyethyl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-(2-methoxyethyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9-6-7(5-8-9)3-4-10-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYUAVAYWLPUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethyl)-1-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



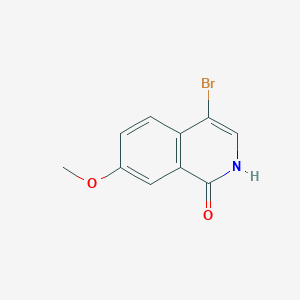



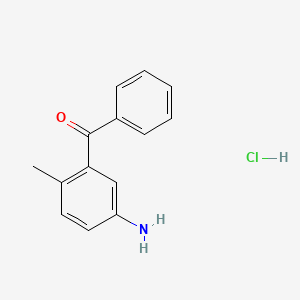

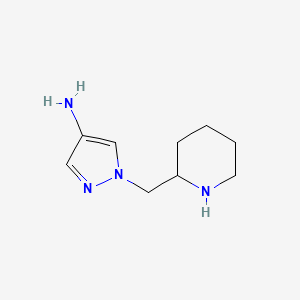
![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)
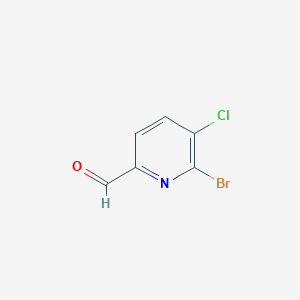
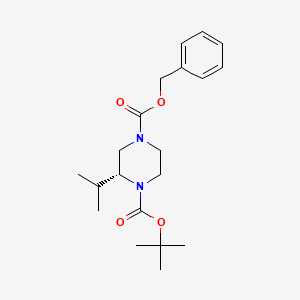
![Methyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1380471.png)
